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Compound of Interest

Compound Name: 3-(4-Phenylphenoxy)butan-2-one

Cat. No.: B1273265

An Examination of a Novel Ketone Derivative

Abstract

This technical guide provides a comprehensive overview of 3-(4-Phenylphenoxy)butan-2-
one, a ketone derivative of significant interest to the scientific community. Due to the limited
publicly available information on this specific compound, this document focuses on the
synthesis, potential biological activities, and experimental protocols for closely related and
structurally similar compounds. The aim is to provide researchers, scientists, and drug
development professionals with a foundational understanding and a framework for future
investigation into this molecule.

Chemical Identity

A definitive CAS (Chemical Abstracts Service) number for 3-(4-Phenylphenoxy)butan-2-one
could not be identified in publicly accessible databases. This suggests that the compound may
not be widely synthesized or commercially available at present. For the purpose of this guide,
we will also refer to the compound by its alternative name, 3-(4-biphenylyloxy)butan-2-one.

Table 1: Physicochemical Properties (Predicted)
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Property Value
Molecular Formula C16H1602
Molecular Weight 240.30 g/mol
XLogP3 3.8
Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 4

Exact Mass

240.115030 g/mol

Monoisotopic Mass

240.115030 g/mol

Topological Polar Surface Area

26.3 A2

Heavy Atom Count

18

Note: The data in this table are predicted values from computational models due to the

absence of experimentally determined data.

Synthesis and Experimental Protocols

While a specific synthesis protocol for 3-(4-Phenylphenoxy)butan-2-one is not documented,

its structure suggests a plausible synthetic route based on established organic chemistry

principles. A likely approach would involve the Williamson ether synthesis.

Proposed Synthesis Workflow:

Caption: Proposed Williamson ether synthesis of 3-(4-Phenylphenoxy)butan-2-one.

Experimental Protocol: General Williamson Ether Synthesis

» Deprotonation of 4-Phenylphenol:

o Dissolve 4-phenylphenol in a suitable aprotic polar solvent (e.g., dimethylformamide or

acetonitrile).
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o Add a slight molar excess of a strong base, such as sodium hydride (NaH) or potassium
carbonate (K2COs), portion-wise at 0 °C to form the corresponding phenoxide.

o Stir the reaction mixture at room temperature for 1-2 hours to ensure complete
deprotonation.

e Nucleophilic Substitution:

o To the solution of the 4-phenylphenoxide, add an equimolar amount of 3-bromobutan-2-
one dropwise.

o Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the
reaction progress using thin-layer chromatography (TLC).

o The reaction is typically complete within 4-12 hours.
o Work-up and Purification:

o After the reaction is complete, cool the mixture to room temperature and pour it into ice-
cold water.

o Extract the aqueous layer with an organic solvent such as ethyl acetate or
dichloromethane.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain the pure 3-(4-
Phenylphenoxy)butan-2-one.

Potential Biological Activity and Signaling Pathways

The biological activity of 3-(4-Phenylphenoxy)butan-2-one has not been reported. However,
the structural motifs present in the molecule, namely the biphenyl and butanone moieties, are
found in compounds with known biological activities. For instance, the biphenyl structure is a
common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other
pharmacologically active compounds. The ketone group can also be a site for metabolic
transformations.
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Given the structural similarities to other phenolic and ketone-containing compounds, it is
plausible that 3-(4-Phenylphenoxy)butan-2-one could interact with various biological targets.
Further research, including in vitro and in vivo studies, would be necessary to elucidate its
specific biological functions and any associated signaling pathways.

Hypothetical Signaling Pathway Interaction:

Caption: A hypothetical signaling pathway for 3-(4-Phenylphenoxy)butan-2-one.

Conclusion and Future Directions

3-(4-Phenylphenoxy)butan-2-one represents a novel chemical entity with potential for further
scientific exploration. The lack of a registered CAS number and published data underscores the
need for foundational research to synthesize and characterize this compound. The proposed
synthetic route via Williamson ether synthesis provides a viable starting point for its
preparation. Subsequent studies should focus on the comprehensive spectroscopic
characterization (NMR, IR, MS) and the investigation of its physicochemical properties.

For drug development professionals, the structural alerts within the molecule warrant a full
toxicological and pharmacological profiling. In vitro assays targeting various receptors and
enzymes, followed by cell-based and in vivo models, will be crucial to uncover any potential
therapeutic applications. The insights gained from such studies will be instrumental in
determining the future trajectory of research on 3-(4-Phenylphenoxy)butan-2-one and its
derivatives.

 To cite this document: BenchChem. [In-depth Technical Guide: 3-(4-Phenylphenoxy)butan-2-
one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273265#3-4-phenylphenoxy-butan-2-one-cas-
number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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